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molecular formula C6H4FNO2 B044160 1-Fluoro-4-nitrobenzene CAS No. 350-46-9

1-Fluoro-4-nitrobenzene

Cat. No. B044160
M. Wt: 141.1 g/mol
InChI Key: WFQDTOYDVUWQMS-UHFFFAOYSA-N
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Patent
US04973772

Procedure details

A reaction mixture of 85.3 g of 4-chloronitrobenzene (CNB), 45.3 g of potassium fluoride, 1.4 g of the N-neopentyl-4-(N',-N'-di-n-butylamino)pyridinium chloride (NPDBAPC) obtained in Example lII in 109.6 g of sulfolane was heated with stirring for 9 hours at 205°-215° C. At the end of this period, HPLC assay of a sample of the reaction mixture indicated less than 1% residual CNB. Simple distillation of the reaction mixture under vacuum gave 73.6 g of 4-fluoronitrobenzene (FNB) for a 96.3% yield.
Quantity
85.3 g
Type
reactant
Reaction Step One
Quantity
45.3 g
Type
reactant
Reaction Step One
Name
N-neopentyl-4-(N',-N'-di-n-butylamino)pyridinium chloride
Quantity
1.4 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
109.6 g
Type
solvent
Reaction Step Three
Yield
96.3%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[F-:11].[K+]>S1(CCCC1)(=O)=O.[Cl-].C([N+]1C=CC(N(CCCC)CCCC)=CC=1)C(C)(C)C>[F:11][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
85.3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
45.3 g
Type
reactant
Smiles
[F-].[K+]
Name
N-neopentyl-4-(N',-N'-di-n-butylamino)pyridinium chloride
Quantity
1.4 g
Type
catalyst
Smiles
[Cl-].C(C(C)(C)C)[N+]1=CC=C(C=C1)N(CCCC)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
109.6 g
Type
solvent
Smiles
S1(=O)(=O)CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 9 hours at 205°-215° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
DISTILLATION
Type
DISTILLATION
Details
Simple distillation of the reaction mixture under vacuum

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 73.6 g
YIELD: PERCENTYIELD 96.3%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04973772

Procedure details

A reaction mixture of 85.3 g of 4-chloronitrobenzene (CNB), 45.3 g of potassium fluoride, 1.4 g of the N-neopentyl-4-(N',-N'-di-n-butylamino)pyridinium chloride (NPDBAPC) obtained in Example lII in 109.6 g of sulfolane was heated with stirring for 9 hours at 205°-215° C. At the end of this period, HPLC assay of a sample of the reaction mixture indicated less than 1% residual CNB. Simple distillation of the reaction mixture under vacuum gave 73.6 g of 4-fluoronitrobenzene (FNB) for a 96.3% yield.
Quantity
85.3 g
Type
reactant
Reaction Step One
Quantity
45.3 g
Type
reactant
Reaction Step One
Name
N-neopentyl-4-(N',-N'-di-n-butylamino)pyridinium chloride
Quantity
1.4 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
109.6 g
Type
solvent
Reaction Step Three
Yield
96.3%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[F-:11].[K+]>S1(CCCC1)(=O)=O.[Cl-].C([N+]1C=CC(N(CCCC)CCCC)=CC=1)C(C)(C)C>[F:11][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
85.3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
45.3 g
Type
reactant
Smiles
[F-].[K+]
Name
N-neopentyl-4-(N',-N'-di-n-butylamino)pyridinium chloride
Quantity
1.4 g
Type
catalyst
Smiles
[Cl-].C(C(C)(C)C)[N+]1=CC=C(C=C1)N(CCCC)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
109.6 g
Type
solvent
Smiles
S1(=O)(=O)CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 9 hours at 205°-215° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
DISTILLATION
Type
DISTILLATION
Details
Simple distillation of the reaction mixture under vacuum

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 73.6 g
YIELD: PERCENTYIELD 96.3%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04973772

Procedure details

A reaction mixture of 85.3 g of 4-chloronitrobenzene (CNB), 45.3 g of potassium fluoride, 1.4 g of the N-neopentyl-4-(N',-N'-di-n-butylamino)pyridinium chloride (NPDBAPC) obtained in Example lII in 109.6 g of sulfolane was heated with stirring for 9 hours at 205°-215° C. At the end of this period, HPLC assay of a sample of the reaction mixture indicated less than 1% residual CNB. Simple distillation of the reaction mixture under vacuum gave 73.6 g of 4-fluoronitrobenzene (FNB) for a 96.3% yield.
Quantity
85.3 g
Type
reactant
Reaction Step One
Quantity
45.3 g
Type
reactant
Reaction Step One
Name
N-neopentyl-4-(N',-N'-di-n-butylamino)pyridinium chloride
Quantity
1.4 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
109.6 g
Type
solvent
Reaction Step Three
Yield
96.3%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[F-:11].[K+]>S1(CCCC1)(=O)=O.[Cl-].C([N+]1C=CC(N(CCCC)CCCC)=CC=1)C(C)(C)C>[F:11][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
85.3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
45.3 g
Type
reactant
Smiles
[F-].[K+]
Name
N-neopentyl-4-(N',-N'-di-n-butylamino)pyridinium chloride
Quantity
1.4 g
Type
catalyst
Smiles
[Cl-].C(C(C)(C)C)[N+]1=CC=C(C=C1)N(CCCC)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
109.6 g
Type
solvent
Smiles
S1(=O)(=O)CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 9 hours at 205°-215° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
DISTILLATION
Type
DISTILLATION
Details
Simple distillation of the reaction mixture under vacuum

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 73.6 g
YIELD: PERCENTYIELD 96.3%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04973772

Procedure details

A reaction mixture of 85.3 g of 4-chloronitrobenzene (CNB), 45.3 g of potassium fluoride, 1.4 g of the N-neopentyl-4-(N',-N'-di-n-butylamino)pyridinium chloride (NPDBAPC) obtained in Example lII in 109.6 g of sulfolane was heated with stirring for 9 hours at 205°-215° C. At the end of this period, HPLC assay of a sample of the reaction mixture indicated less than 1% residual CNB. Simple distillation of the reaction mixture under vacuum gave 73.6 g of 4-fluoronitrobenzene (FNB) for a 96.3% yield.
Quantity
85.3 g
Type
reactant
Reaction Step One
Quantity
45.3 g
Type
reactant
Reaction Step One
Name
N-neopentyl-4-(N',-N'-di-n-butylamino)pyridinium chloride
Quantity
1.4 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
109.6 g
Type
solvent
Reaction Step Three
Yield
96.3%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[F-:11].[K+]>S1(CCCC1)(=O)=O.[Cl-].C([N+]1C=CC(N(CCCC)CCCC)=CC=1)C(C)(C)C>[F:11][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
85.3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
45.3 g
Type
reactant
Smiles
[F-].[K+]
Name
N-neopentyl-4-(N',-N'-di-n-butylamino)pyridinium chloride
Quantity
1.4 g
Type
catalyst
Smiles
[Cl-].C(C(C)(C)C)[N+]1=CC=C(C=C1)N(CCCC)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
109.6 g
Type
solvent
Smiles
S1(=O)(=O)CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 9 hours at 205°-215° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
DISTILLATION
Type
DISTILLATION
Details
Simple distillation of the reaction mixture under vacuum

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 73.6 g
YIELD: PERCENTYIELD 96.3%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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